N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a thiol compound to form 3-chlorophenylmethylsulfanyl.
Alkylation: The intermediate is then reacted with an ethylating agent to introduce the ethyl group, resulting in the formation of 2-[(3-chlorophenyl)methylsulfanyl]ethyl.
Amidation: Finally, the compound undergoes amidation with 3,4-dimethoxybenzoic acid to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the amide functionality.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified amide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(phenyl-phenylsulfonylamino)acetamide
- N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Uniqueness
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide moiety, which can impart specific chemical and biological properties
Properties
CAS No. |
332419-80-4 |
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Molecular Formula |
C18H20ClNO3S |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H20ClNO3S/c1-22-16-7-6-14(11-17(16)23-2)18(21)20-8-9-24-12-13-4-3-5-15(19)10-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21) |
InChI Key |
WOIUKMHJDKTXNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl)OC |
solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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